N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
Structural Classification of Benzimidazole-Based Compounds
Benzimidazole derivatives constitute a privileged scaffold in drug discovery, characterized by a fused benzene-imidazole ring system that enables versatile substitution patterns. This compound belongs to the N-arylbenzimidazole subclass, featuring:
- Core structure : A benzimidazole moiety substituted at the 2-position with a phenyl group.
- Peripheral modification : A 3,4,5-trimethoxybenzamide group attached para to the benzimidazole on the phenyl ring.
This architecture aligns with pharmacologically active benzimidazoles such as telmisartan (angiotensin receptor blocker) and abemaciclib (CDK4/6 inhibitor), which utilize aromatic substitutions to enhance target affinity. The compound’s structural duality—combining a planar benzimidazole for π-π stacking and a methoxy-rich benzamide for polar interactions—mirrors design strategies observed in tubulin-binding anticancer agents like carbendazim.
Positional Significance of 3,4,5-Trimethoxybenzamide Substituents
The 3,4,5-trimethoxybenzamide group confers three critical properties:
Electronic Modulation
Methoxy groups act as electron-donating substituents, increasing electron density on the benzamide ring. This enhances hydrogen-bond acceptor capacity through the amide carbonyl while facilitating charge-transfer interactions with biological targets. Comparative studies show trimethoxy derivatives exhibit superior binding to tubulin’s colchicine site versus mono- or dimethoxy analogues.
Spatial Arrangement
The symmetrical 3,4,5-substitution pattern creates a conical molecular geometry, optimizing complementarity with hydrophobic protein pockets. X-ray crystallography of analogous compounds reveals methoxy groups occupying staggered positions to minimize steric clash while maximizing van der Waals contacts.
Metabolic Stability
Methoxy groups resist oxidative metabolism more effectively than hydroxyl groups, prolonging plasma half-life. Pharmacokinetic data for structurally related compounds demonstrate 2.3-fold higher AUC (0–24 h) for trimethoxy derivatives compared to hydroxylated counterparts.
| Substituent Pattern | LogP | Tubulin IC₅₀ (μM) | Plasma Half-Life (h) |
|---|---|---|---|
| 3,4,5-Trimethoxy | 3.2 | 0.45 | 8.7 |
| 4-Methoxy | 2.1 | 1.82 | 4.1 |
| 3-Hydroxy-4,5-dimethoxy | 1.8 | 2.15 | 3.2 |
Table 1: Comparative bioactivity and pharmacokinetic parameters of benzamide-substituted benzimidazoles
Historical Context of Benzimidazole Pharmacophore Development
The benzimidazole scaffold emerged from vitamin B₁₂ research in the 1940s, where N-ribosyl-dimethylbenzimidazole was identified as a cobalt-coordinating ligand. Early therapeutic applications focused on antiparasitic agents (e.g., thiabendazole), exploiting the core’s ability to disrupt helminth microtubule assembly.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-10-8-14(9-11-16)22-25-17-6-4-5-7-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJWZIOMBFHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is synthesized via condensation of o-phenylenediamine with p-aminobenzoic acid under acidic conditions:
Reaction Conditions
-
Reactants :
-
o-Phenylenediamine (1 equiv).
-
p-Aminobenzoic acid (1.5 equiv).
-
-
Solvent/Catalyst : o-Phosphoric acid (excess, acts as solvent and catalyst).
-
Temperature : 180–200°C, reflux for 4 hours.
-
Workup : Neutralization with 10% NaOH, filtration, and recrystallization from ethanol.
Alternative Methods
Reduction of Nitro Intermediates (if applicable)
For nitro-substituted benzimidazoles (e.g., 2-(4-nitrophenyl)-1H-benzo[d]imidazole), reduction to aniline is performed:
Step 2: Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Procedure :
-
Starting Material : 3,4,5-Trimethoxybenzoic acid.
-
Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene for 2–4 hours.
Yield : >90% (typical for acyl chlorides).
Alternative Synthetic Routes
One-Pot Benzimidazole-Amine Formation
Microwave-Assisted Synthesis
-
Conditions : Microwave irradiation (100–150°C), reduced reaction time (1–2 hours).
-
Efficiency : Improved yields (10–20% higher than conventional methods).
Characterization and Analytical Data
Spectral Data for Final Product
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Conventional DMF coupling | 80 | >98% | |
| One-pot aldehyde route | 52 | 95% | |
| Microwave-assisted | 85 | 97% |
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Benzimidazole Ring Modifications
-
Electrophilic Substitution : The electron-rich benzimidazole ring undergoes halogenation or nitration at the C5/C6 positions under acidic conditions, though specific derivatives of this compound remain unexplored .
-
N-Alkylation : The NH group in the benzimidazole moiety can be alkylated using alkyl halides, enhancing lipophilicity for pharmacokinetic studies .
Carboxamide Bond Stability
-
Hydrolysis : The carboxamide bond resists hydrolysis under physiological pH but cleaves under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 3,4,5-trimethoxybenzoic acid and 4-(1H-benzimidazol-2-yl)aniline .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related derivatives due to its para-substituted phenyl group and trimethoxy motifs:
Table 2: Reactivity Comparison with Analogues
Catalytic and Biochemical Interactions
-
Enzyme Binding : The trimethoxybenzamide moiety interacts with hydrophobic pockets in viral RNA-dependent RNA polymerases (RdRp), confirmed via molecular dynamics simulations .
-
Metal Coordination : The benzimidazole nitrogen atoms coordinate with divalent metal ions (e.g., Zn²⁺), influencing catalytic activity in metalloenzyme inhibition .
Stability Under Environmental Conditions
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is its anticancer properties. Studies have indicated that compounds with benzimidazole moieties exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. The presence of the benzimidazole ring is known to enhance the antibacterial and antifungal properties of compounds. Preliminary studies suggest that this compound may be effective against certain strains of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects associated with this compound. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and inflammation in neural tissues. Compounds similar to this compound have been shown to exhibit antioxidant properties that could mitigate neuronal damage.
Drug Development and Design
The structural characteristics of this compound make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity for specific biological targets. Computational studies are being conducted to predict the interactions between this compound and various protein targets implicated in disease pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers tested this compound against multi-drug resistant bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as elastase and DNA. The compound binds within the active region of elastase, inhibiting its activity. Additionally, it binds spontaneously and reversibly with DNA, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy-Substituted Benzimidazole-Carboxamides
- N-(1H-Benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide (Compound 26) :
Differs in the methoxy substitution pattern (2,4-dimethoxy vs. 3,4,5-trimethoxy). The reduced methoxy groups may lower hydrophobicity and binding affinity compared to the target compound. NMR data (DMSO-d₆, 400 MHz) confirm structural distinctions . - Spectral similarities (e.g., aromatic proton shifts) suggest comparable electronic environments .
Methyl-Substituted Benzimidazole Derivatives
- N-(4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide (7c) :
Incorporates methyl groups at the 5,6-positions of the benzimidazole core. This modification enhances antiviral activity against BVDV, likely by improving hydrophobic interactions with viral entry/replication targets .
Halogenated and Nitro-Substituted Analogs
- N-(4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (7e): Replaces trimethoxybenzamide with a 4-chlorobenzamide group.
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) :
Features a formamidine linker instead of carboxamide. IR data (νC=N at 1602 cm⁻¹) and antitumor activity suggest distinct binding modes compared to carboxamide derivatives .
Triazole- and Thiazole-Containing Derivatives
- N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide: Incorporates a triazole-thioether and benzothiazole group. The sulfur and nitrogen-rich structure may improve metal chelation or target-specific interactions, though synthetic complexity increases .
Antiviral Activity
- The target compound and its methyl-substituted analog (7c) inhibit BVDV entry and replication, with 7c showing enhanced efficacy due to 5,6-dimethyl groups stabilizing hydrophobic pockets in viral proteins .
- Key SAR Insight : Methoxy groups at 3,4,5-positions optimize hydrogen bonding with viral targets, while methyl substitutions on benzimidazole enhance binding affinity.
Antitumor Activity
- Compound 12c (formamidine derivative) exhibits antitumor properties, attributed to the 4-chlorophenyl group inducing apoptosis via mitochondrial pathways. The absence of methoxy groups shifts activity from antiviral to anticancer .
Enzymatic Inhibition
- Benzimidazole-carboxamides with trimethoxy groups demonstrate kinase inhibition (e.g., CDK-8, ER-α) in silico, with docking scores influenced by methoxy-mediated hydrophobic interactions .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP* | Solubility (µM) | Biological Target |
|---|---|---|---|---|
| Target Compound | 407.42 | 3.2 | 12.5 | BVDV, Kinases |
| 7c (5,6-dimethyl analog) | 435.48 | 3.8 | 8.7 | BVDV |
| 12c (Formamidine derivative) | 369.83 | 2.9 | 18.9 | Antitumor |
| 7e (4-chlorobenzamide) | 392.85 | 4.1 | 5.3 | BVDV |
*Calculated using AutoDock4 .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse sources and case studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of benzimidazole derivatives followed by amide bond formation. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Table 1: Characterization Data
| Technique | Result |
|---|---|
| NMR (1H) | δ 2.36 (6H, s), δ 6.93 (2H, d) |
| Mass Spectrometry | m/z = 211 [M+1]+ |
| IR Spectroscopy | Peaks at 3311 cm⁻¹ (NH) |
Antitumor Activity
Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit notable antitumor properties. For instance, a related compound showed IC50 values ranging from 1.2 to 2.4 nM against various human cancer cell lines, indicating strong antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
In vitro assays using 2D and 3D cell cultures have revealed that this compound significantly inhibits the proliferation of lung cancer cell lines (A549, HCC827, NCI-H358). The compound's mechanism appears to involve histone deacetylase inhibition, which is crucial in regulating gene expression related to tumor growth .
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study involving the evaluation of multiple benzimidazole derivatives highlighted that those structurally similar to this compound showed promising results in inhibiting tumor cell growth across various assays .
- Antimicrobial Testing : Another research effort tested the compound against a panel of bacterial strains using broth microdilution methods per CLSI guidelines. The results indicated a potent antibacterial activity profile that warrants further investigation into its mechanism of action .
Q & A
Basic: What synthetic methodologies are established for synthesizing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, and how is its structural integrity validated?
Methodological Answer:
Two primary synthetic routes are documented:
- Route 1 (Acylation in THF): Reacting 4-(1H-benzo[d]imidazol-2-yl)aniline hydrochloride with 3,4,5-trimethoxybenzoyl chloride in tetrahydrofuran (THF) using DIPEA as a base. This method yields the target compound after purification .
- Route 2 (One-Pot Catalysis): Utilizing CBr₄ as a catalyst in a one-pot reaction between benzimidazole precursors and 3,4,5-trimethoxybenzoyl derivatives, which improves reaction efficiency .
Characterization Techniques:
Basic: What in vitro biological assays are used to evaluate this compound’s activity, and what results have been reported?
Methodological Answer:
- Elastase Inhibition: Conducted via enzymatic assays with IC₅₀ determination. For a related thiourea analog, IC₅₀ values of ~5 µM were observed, suggesting competitive inhibition .
- DNA Binding Studies: UV-vis spectroscopy and viscosity measurements indicate mixed binding modes (intercalation and groove binding) for benzimidazole derivatives .
- Antioxidant Activity: DPPH radical scavenging assays show ~80% activity at 100 µM, comparable to ascorbic acid controls .
Reported Data:
| Assay | Result | Reference |
|---|---|---|
| Elastase Inhibition | IC₅₀ = 5.2 µM | |
| DNA Binding Constant | Kₐ = 1.8 × 10⁴ M⁻¹ (UV-vis) | |
| DPPH Scavenging | 80% at 100 µM |
Advanced: How can molecular docking (e.g., AutoDock4) predict binding interactions with target enzymes like elastase?
Methodological Answer:
- Receptor Preparation: Use AutoDockTools to add polar hydrogens and assign partial charges to the enzyme (e.g., elastase PDB: 1H1B).
- Ligand Optimization: Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets .
- Docking Parameters: Apply Lamarckian genetic algorithm (LGA) with 100 runs, grid size 60 × 60 × 60 Å centered on the active site.
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable). Studies show the benzamide moiety forms hydrogen bonds with Ser195 and His57 residues in elastase .
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity in SAR studies?
Methodological Answer:
- Halogenation: Introducing a fluoro group at the benzimidazole 5-position (e.g., compound 4c in ) enhances metabolic stability but reduces elastase inhibition (IC₅₀ increases to 12 µM vs. 5 µM for parent compound) .
- Methoxy Variations: Replacing 3,4,5-trimethoxy with 2,4-dimethoxy ( ) alters steric bulk, impacting DNA binding affinity (Kₐ drops by 40%) .
- Thiourea vs. Benzamide: Thiourea derivatives show stronger DNA binding but lower solubility, highlighting the trade-off between affinity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
